(5-Chloro-2-fluorophenyl)trimethylsilane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClFSi |
|---|---|
Molecular Weight |
202.73 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
WKHGUWPMIWLQRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
Orthogonal, Site Selective Cross Coupling Reactions:computational Models Can Predict Conditions for Selective Activation of One C X Bond over Another. Given the Difference in Bond Energies C Cl < C F , It is Computationally Predictable That Palladium Catalyzed Couplings E.g., Suzuki, Sonogashira, Buchwald Hartwig Would Preferentially Occur at the C Cl Position. Following This Initial Functionalization, a Different Catalyst System or More Forcing Conditions Could Be Employed to React at the C Si or C F Bond, Allowing for a Stepwise and Controlled Synthesis of Polysubstituted Aromatic Compounds.
Table 5.4.1: Predicted Selectivity in Catalytic Cross-Coupling Reactions
| Reactive Site | Predicted Catalyst System | Potential Coupling Partner | Predicted Reaction Type |
|---|---|---|---|
| C-Cl | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Boronic acids, Alkynes, Amines | Suzuki, Sonogashira, Buchwald-Hartwig |
| C-Si | Fluoride source (e.g., TBAF) with Pd catalyst | Aryl halides/triflates | Hiyama Coupling |
| C-F | Ni or Cu catalysts with specific ligands | Organometallic reagents | Kumada or Stille-type Coupling |
| C-H (ortho to F) | Rh or Ru catalysts | Olefins, Alkynes | Directed C-H Activation/Annulation |
C H Activation and Annulation Cycles:dft Calculations Can Model Entire Catalytic Cycles for C H Functionalization. for a Molecule Like 5 Chloro 2 Fluorophenyl Trimethylsilane, the Fluorine Atom Could Act As a Directing Group for Ortho C H Activation. Computational Models Can Elucidate the Mechanism, Predict the Most Favorable Cyclometalated Intermediate, and Guide the Choice of Catalyst E.g., Rh, Ru, Ir to Achieve Novel Annulation Reactions, Building Complex Polycyclic Systems from a Simple Precursor.researchgate.net
By leveraging these predictive computational models, chemists can move beyond known reactions and explore novel transformations for halogenated aryltrimethylsilanes, accelerating the discovery of new materials and functional molecules.
Theoretical and Computational Studies on 5 Chloro 2 Fluorophenyl Trimethylsilane and Its Derivatives
Quantum Chemical Characterization of Electronic Structure
A theoretical investigation would typically begin with the characterization of the molecule's electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a substituted aromatic compound like (5-Chloro-2-fluorophenyl)trimethylsilane, the HOMO-LUMO gap would indicate its kinetic stability and chemical reactivity. The distribution of these orbitals on the molecule would highlight the most probable sites for electrophilic and nucleophilic attack. Generally, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). Without specific calculations, one can only speculate that the aromatic ring would be the primary location of these orbitals, with their energies and localizations being modulated by the electron-withdrawing halogen substituents and the silicon-carbon bond.
Charge Distribution and Electrostatic Potential Maps for Reactivity Prediction
Analysis of the charge distribution and the molecular electrostatic potential (MEP) map provides crucial insights into the reactive behavior of a molecule. An MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Red areas typically denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, one would expect negative potentials to be localized around the halogen atoms due to their high electronegativity, influencing potential intermolecular interactions like halogen bonding.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing details about transition states and reaction pathways.
Transition State Identification and Energy Barrier Determination
Should this compound undergo a reaction, such as electrophilic aromatic substitution, DFT calculations could identify the structure of the transition state(s) involved. By calculating the energy of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the reaction rate, offering a quantitative measure of the reaction's feasibility under given conditions.
Analysis of Reaction Pathways and Selectivity (e.g., Regioselectivity of Ipso-Substitution)
The trimethylsilyl (B98337) group is known to direct electrophilic attack to the ipso-position (the carbon atom bearing the silyl (B83357) group), often leading to protodesilylation or halodesilylation. DFT calculations would be invaluable in elucidating the regioselectivity of such reactions for this compound. By comparing the activation energies for electrophilic attack at the ipso-carbon versus other positions on the aromatic ring (ortho, meta, para), a theoretical prediction of the major product could be made. The electronic effects of the chloro and fluoro substituents would play a critical role in determining this selectivity.
Molecular Dynamics Simulations for Solvent and Catalytic Effects
While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a specific solvent environment and in the presence of a catalyst. An MD simulation would track the positions and velocities of all atoms in the system over time, offering insights into solvation effects on the conformation of this compound and its interactions with solvent molecules. Furthermore, if a reaction involving this compound is catalyzed, MD simulations could help to understand the dynamics of the substrate-catalyst interactions.
Prediction of Novel Reactivity and Functionalization Pathways for Halogenated Aryltrimethylsilanes
Computational and theoretical chemistry offer powerful tools for predicting the reactivity of complex molecules like this compound. By modeling the electronic structure and bond energies, it is possible to forecast novel functionalization pathways that leverage the unique interplay of the trimethylsilyl group and the halogen substituents on the aromatic ring. These studies can guide synthetic efforts by identifying the most plausible reaction sites and the conditions likely to promote desired transformations.
The reactivity of halogenated aryltrimethylsilanes is primarily dictated by the C(aryl)-Si, C(aryl)-Cl, C(aryl)-F, and aromatic C-H bonds. Quantum chemical calculations can determine the relative stabilities of these bonds and the activation barriers for their cleavage, providing a roadmap for selective functionalization. rsc.orgnih.govresearchgate.net
Predicted Reactivity Hotspots:
C-Si Bond: The carbon-silicon bond in aryltrimethylsilanes is susceptible to cleavage under both acidic and basic conditions. nih.govresearchgate.net Computational models, such as those employing density functional theory (DFT), can predict the proton affinity of the ipso-carbon, which serves as an index for the Si-C bond's stability in acidic media. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the chloro and fluoro groups is expected to influence this stability.
C-Cl Bond: The carbon-chlorine bond is a common site for transition-metal-catalyzed cross-coupling reactions. Theoretical studies on the oxidative addition of palladium complexes to aryl chlorides show that this process is a key step in forming new carbon-carbon or carbon-heteroatom bonds. acs.org The presence of the ortho-fluoro and para-silyl groups can modulate the electronic properties and steric environment of the C-Cl bond, affecting reaction rates and selectivity.
C-F Bond: While the C-F bond is the strongest carbon-halogen bond, its activation is a significant area of research. nih.gov Computational studies can explore pathways for C-F bond cleavage, potentially involving strong Lewis acids or specialized transition-metal catalysts. researchgate.net Recent theoretical work has highlighted enzymatic pathways for C-F bond cleavage, suggesting that biomimetic catalytic systems could be designed for this purpose. nih.gov
Aromatic C-H Bonds: The remaining C-H bonds on the aromatic ring are potential targets for direct functionalization. The positions ortho, meta, and para to the existing substituents have distinct electronic densities, which can be calculated to predict the regioselectivity of C-H activation reactions. researchgate.net The trimethylsilyl group, in particular, can act as a directing group in certain catalytic cycles.
Novel Functionalization Pathways Predicted by Computational Models:
Future Research Trajectories and Synthetic Innovations
Development of More Sustainable and Green Synthetic Routes for Halogenated Aryltrimethylsilanes
The synthesis of halogenated aryltrimethylsilanes traditionally relies on methods such as the reaction of organometallic reagents (Grignard or organolithium) with silyl (B83357) chlorides or transition-metal-catalyzed silylation of aryl halides. While effective, these routes often present challenges related to sustainability. Future research is intensely focused on developing greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Key metrics used to evaluate the "greenness" of a chemical process include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govmostwiedzy.pl An ideal synthesis maximizes the incorporation of reactant atoms into the final product (high AE) and minimizes the amount of waste generated per kilogram of product (low E-Factor and PMI). nih.gov
Current research directions in sustainable synthesis include:
Earth-Abundant Metal Catalysis: While precious metals like palladium and rhodium are highly efficient, their cost and toxicity are considerable drawbacks. Research into catalysts based on more abundant and less toxic metals like copper, nickel, or iron is a major goal for green chemistry.
Solvent Minimization and Alternative Solvents: Many synthetic procedures require large volumes of volatile organic solvents. Future methods aim to use greener solvents (e.g., water, supercritical fluids) or design solvent-free reaction conditions. mostwiedzy.pl
Energy Efficiency: Employing catalytic systems that operate under milder conditions (lower temperatures and pressures) reduces the energy footprint of the synthesis.
| Catalytic System | Advantages | Green Chemistry Considerations |
|---|---|---|
| Homogeneous Pd/Rh | High efficiency and selectivity. rsc.org | Costly, toxic, difficult to recycle, contributes to metal waste. |
| Heterogeneous Pd-Pt-Fe3O4 | Magnetically recyclable for over 20 cycles, good functional group tolerance. researchgate.net | Significantly reduces E-Factor by minimizing catalyst waste. Still uses precious metals. |
| Platinum Oxide | Effective for aryl halides with electron-withdrawing groups, tolerates various functional groups. | Uses a precious metal catalyst. |
Exploration of Catalyst-Free or Organocatalytic Transformations of Aryltrimethylsilanes
A frontier in chemical synthesis is the move towards transition-metal-free reactions, which circumvents the cost, toxicity, and purification challenges associated with metal catalysts. This area includes both truly catalyst-free methods (often promoted by light or heat) and organocatalytic reactions, where a small organic molecule accelerates the transformation.
While the synthesis of aryltrimethylsilanes often requires a catalyst, the subsequent transformations of these compounds are ripe for innovation. Aryltrimethylsilanes like (5-Chloro-2-fluorophenyl)trimethylsilane are valuable because the trimethylsilyl (B98337) group can be replaced by other functionalities. Developing catalyst-free methods for these transformations is a key research goal.
Transition-Metal-Free Cross-Coupling: Recent studies have shown that certain cross-coupling reactions can proceed without a transition-metal catalyst. For example, the coupling of organosilanes with heteroaromatic N-oxides has been achieved in a metal-free manner. researchgate.net Similarly, silylboronate reagents can mediate the cross-coupling of aryl fluorides with arylalkanes under transition-metal-free conditions, driven by a radical process. youtube.com Applying these principles to activate the C-Si bond in halogenated aryltrimethylsilanes for coupling with various partners is a promising future direction.
Photochemical Transformations: Visible light provides a powerful and sustainable energy source to drive chemical reactions. Photoredox catalysis, often using organic dyes, can facilitate transformations under mild conditions. More appealing are catalyst-free photochemical reactions, where the substrate itself absorbs light or forms an electron-donor-acceptor (EDA) complex to initiate a reaction. Exploring light-mediated, catalyst-free ipso-substitution or coupling reactions of this compound could lead to highly efficient and clean synthetic methods.
Advanced Applications in the Synthesis of Complex Molecular Architectures
Halogenated aryltrimethylsilanes are versatile building blocks, providing a stable yet reactive handle for constructing elaborate molecules. fluorochem.co.ukmdpi.com Their application is central to modern synthetic strategies, particularly in medicinal chemistry and materials science.
Integration into Total Synthesis Strategies as a Strategic Building Block
In the total synthesis of complex natural products and pharmaceuticals, every step must be carefully planned. nih.govnih.gov Aryltrimethylsilanes serve as strategic building blocks because the trimethylsilyl group can act as a stable placeholder or a latent reactive site. acs.org It allows for the construction of a core molecular framework while reserving the silylated position for a key bond-forming event late in the synthesis.
Diversification of Halogenated Aromatic Scaffolds through Novel Transformations
The true synthetic power of this compound lies in the diverse transformations of the C-Si bond. The trimethylsilyl group can be selectively replaced by a wide range of substituents in what are known as ipso-substitution reactions. This allows a single, readily available aryltrimethylsilane to become a gateway to a multitude of derivatives.
A prime example is the conversion of aryltrimethylsilanes to aryl iodides. mdpi.com While direct iodination of an aromatic ring can sometimes lack regioselectivity, the reaction of an aryltrimethylsilane with an electrophilic iodine source like iodine monochloride (ICl) provides a clean and highly selective method to install an iodine atom precisely where the silyl group was. mdpi.comnih.gov This transformation is particularly valuable because aryl iodides are highly reactive substrates for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon, nitrogen, and oxygen-based functionalities. This two-step sequence (silylation followed by ipso-iodination) is a powerful tool for converting less reactive aryl chlorides into highly versatile aryl iodides. mdpi.com
Microfluidic and Flow Chemistry Applications for Enhanced Synthesis Efficiency
Flow chemistry, where reactions are performed in continuous streams within small-scale reactors, offers significant advantages over traditional batch processing. researchgate.net These benefits are particularly relevant for the synthesis of aryltrimethylsilanes, which often involves highly reactive and exothermic intermediates. chemicalindustryjournal.co.uk
The preparation of Grignard or organolithium reagents, common precursors for silylations, is notoriously difficult to control on a large scale due to its exothermic nature and sensitivity to air and moisture. vapourtec.com Flow chemistry provides a solution by offering:
Enhanced Safety: The small reactor volume minimizes the amount of hazardous reagent present at any given time. researchgate.net
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient dissipation of heat, preventing thermal runaways and improving product selectivity. researchgate.net
Scalability: Increasing production is achieved by simply running the system for a longer time ("scaling out") or by using multiple reactors in parallel ("numbering up"), avoiding the complex challenges of scaling up batch reactors. researchgate.net
Automation and Integration: Flow systems can be automated and multiple reaction steps can be "telescoped" together without intermediate workup, streamlining the entire synthetic process. scispace.com
A continuous flow process for synthesizing this compound would likely involve pumping a solution of 1-bromo-5-chloro-2-fluorobenzene through a packed bed of magnesium metal to generate the Grignard reagent in situ. researchgate.netresearchgate.net This stream would then immediately merge with a stream of trimethylsilyl chloride in a micromixer, leading to a rapid and controlled reaction to form the final product. This approach enhances safety, control, and efficiency, making it ideal for industrial production.
Design of Novel Organosilane Reagents with Enhanced Reactivity or Selectivity Profiles
Innovation in organosilicon chemistry is also driven by the design of new silylating agents with tailored properties. shinetsusilicones.com The reactivity and selectivity of an organosilane reagent can be finely tuned by modifying the steric and electronic nature of the substituents on the silicon atom. rsc.org
Steric and Electronic Tuning: The stability of a silyl group is influenced by the bulkiness of its substituents. For example, a tert-butyldimethylsilyl (TBS) group is significantly more stable than a trimethylsilyl (TMS) group due to greater steric hindrance. shinetsusilicones.com This principle is used to design silylating agents for selective protection of one functional group in the presence of others. By creating new organosilane reagents with different alkyl or aryl groups, chemists can achieve precise control over which part of a molecule reacts.
Novel Silylating Agents: Research is focused on developing new classes of reagents that overcome the limitations of traditional silyl chlorides or hydrosilanes. For example, sodium silylsilanolates have been developed as stable, storable solids that can be used for palladium-catalyzed silylation of aryl halides. rsc.org Silylboronates are another class of reagents that enable novel, transition-metal-free transformations. youtube.com The development of solid silylzinc reagents offers a safer alternative to pyrophoric silyllithium compounds. acs.org These innovations in reagent design expand the toolbox available to chemists, enabling more efficient and versatile syntheses.
| Reagent Class | Key Features | Primary Advantage |
|---|---|---|
| Sodium Silylsilanolates | Stable, storable solids. rsc.org | Improved handling and stability compared to hydrosilanes. |
| Silylboronates | Enable transition-metal-free radical cross-coupling reactions. youtube.com | Avoids use of precious metal catalysts. |
| Solid Silylzinc Reagents | Synthesized directly from silyl halides, avoiding pyrophoric silyllithium. acs.org | Enhanced safety and operational simplicity. |
Q & A
Q. Q1. What is the standard laboratory synthesis protocol for (5-chloro-2-fluorophenyl)trimethylsilane?
The compound is synthesized via ortho-lithiation of 5-chloro-2-fluorophenyl precursors. A representative procedure involves adding 2.56 M BuLi to a solution of diisopropylamine in THF at −78°C, followed by quenching with trimethylsilyl chloride. Critical parameters include maintaining anhydrous conditions, low temperatures to suppress side reactions, and rigorous exclusion of moisture. Post-reaction purification is achieved via distillation or column chromatography .
Basic Structural Characterization
Q. Q2. How is the structure of this compound confirmed experimentally?
Key characterization methods include:
- 1H NMR : Peaks at δ 7.42 (2H, m, aromatic), 7.04 (1H, t, J = 8.2 Hz, meta-fluorine coupling), and 0.32 ppm (9H, s, Si(CH₃)₃) .
- 13C NMR : Signals at δ 165.7 (d, J = 241 Hz, C-F), 134.6 (d, J = 12 Hz), and −1.2 ppm (Si(CH₃)₃) .
- Microanalysis : Confirms elemental composition (C 53.32%, H 5.97%) .
Advanced Reactivity Analysis
Q. Q3. How do substituents (Cl and F) influence the regioselectivity of ortho-lithiation in this compound?
The chlorine and fluorine substituents act as directing groups: fluorine’s strong ortho-directing effect dominates, while chlorine’s electron-withdrawing nature enhances lithiation kinetics. Competitive experiments using isotopic labeling or computational modeling (DFT) can clarify substituent contributions to reaction pathways .
Advanced Purity Optimization
Q. Q4. What strategies mitigate impurities during synthesis?
Common impurities include unreacted aryl halides or over-lithiated by-products. Strategies:
- Reaction Monitoring : Use TLC or GC-MS to track progress .
- Purification : Distillation under reduced pressure (bp 59–61°C/2 mmHg) or silica-gel chromatography .
- Condition Optimization : Strict temperature control (−78°C) and stoichiometric precision minimize side reactions .
Basic Safety and Handling
Q. Q5. What safety protocols are critical for handling this compound?
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental release .
Advanced Spectroscopic Discrepancies
Q. Q6. How are inconsistencies in NMR data resolved during characterization?
Discrepancies may arise from solvent effects or trace moisture. Solutions:
- Solvent Standardization : Use deuterated chloroform (CDCl₃) for consistency with literature (e.g., δ 7.04 ppm for aromatic protons) .
- Advanced Techniques : 2D NMR (COSY, HSQC) or variable-temperature NMR to resolve overlapping signals .
Basic Functional Group Role
Q. Q7. What role does the trimethylsilyl group play in downstream applications?
The trimethylsilyl group acts as a protective moiety, stabilizing reactive intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). It also enhances solubility in non-polar solvents, facilitating purification .
Advanced Steric and Electronic Effects
Q. Q8. How does the trimethylsilyl group influence steric hindrance in derivatization reactions?
The bulky Si(CH₃)₃ group directs electrophilic attack to less hindered positions. Kinetic studies (e.g., competition experiments with/without silyl groups) quantify steric effects, while DFT calculations map electronic perturbations .
Basic Impurity Identification
Q. Q9. What analytical techniques identify common impurities in this compound?
- GC-MS : Detects volatile by-products (e.g., residual aryl halides).
- HPLC : Resolves non-volatile impurities.
- TLC : Monitors reaction progress using hexane/ethyl acetate gradients .
Advanced Computational Modeling
Q. Q10. How can computational methods predict substituent effects on reactivity?
Density Functional Theory (DFT) calculates:
- Electrostatic Potential Maps : Highlight electron-deficient regions for electrophilic attack.
- HOMO-LUMO Gaps : Predict kinetic stability and reactivity trends.
- Transition-State Modeling : Validates experimental regioselectivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
